molecular formula C21H28N4O3 B2848406 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide CAS No. 2034473-38-4

4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

Cat. No.: B2848406
CAS No.: 2034473-38-4
M. Wt: 384.48
InChI Key: OUXKDXJGSBECKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,6-Dimethylpyrimidin-4-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a piperidine carboxamide derivative characterized by a 2,6-dimethylpyrimidin-4-yloxy substituent and a 4-methoxyphenethyl group. The 2,6-dimethylpyrimidine moiety may enhance metabolic stability, while the 4-methoxyphenethyl group could influence lipophilicity and receptor-binding specificity.

Properties

IUPAC Name

4-(2,6-dimethylpyrimidin-4-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-15-14-20(24-16(2)23-15)28-19-9-12-25(13-10-19)21(26)22-11-8-17-4-6-18(27-3)7-5-17/h4-7,14,19H,8-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXKDXJGSBECKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(5-Chloro-2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-yl)-N-(4-Chlorophenyl)Piperidine-1-Carboxamide (Compound 16, )

  • Structural Similarities : Both compounds share a piperidine carboxamide backbone.
  • Key Differences : Compound 16 substitutes the pyrimidinyloxy group with a benzimidazolone ring and uses a 4-chlorophenyl group instead of 4-methoxyphenethyl.
  • Functional Implications : The benzimidazolone moiety in Compound 16 is associated with selective inhibition of 8-oxoguanine DNA glycosylase (OGG1), while the chloro substituent enhances electrophilicity but reduces metabolic stability compared to methoxy groups .

4-(5-Chloro-2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazol-1-yl)-N-(4-Bromophenyl)Piperidine-1-Carboxamide (Compound 17, )

Pyrimidinyloxy-Containing Analogs

AMG628 ()

  • Structure : (R)-N-(4-(6-(4-(1-(4-Fluorophenyl)ethyl)Piperazin-1-yl)Pyrimidin-4-yloxy)Benzo[d]Thiazol-2-yl)Acetamide
  • Comparison : AMG628 shares the pyrimidin-4-yloxy motif but incorporates a fluorophenyl-piperazine group and a benzothiazole ring.
  • The pyrimidinyloxy group likely contributes to binding affinity, while the fluorophenyl moiety enhances selectivity for ion channels .

GPCR-Targeting Piperidine Carboxamides

MK0974 ()

  • Structure : N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-Oxo-1-(2,2,2-Trifluoroethyl)Azepan-3-yl]-4-(2-Oxo-2,3-Dihydro-1H-Imidazo[4,5-b]Pyridin-1-yl)Piperidine-1-Carboxamide
  • Comparison : MK0974 uses a piperidine carboxamide core but adds an imidazopyridine group and fluorinated aryl substituents.
  • Function : As a calcitonin gene-related peptide (CGRP) receptor antagonist, MK0974 demonstrates how fluorinated groups optimize receptor-binding kinetics and bioavailability .

Data Table: Key Parameters of Comparable Compounds

Compound Name Core Structure Key Substituents Pharmacological Target Notable Properties
Target Compound Piperidine carboxamide 2,6-Dimethylpyrimidin-4-yloxy, 4-methoxyphenethyl Unknown (inferred GPCR/ion channel) High lipophilicity, potential CNS activity
Compound 16 () Piperidine carboxamide Benzimidazolone, 4-chlorophenyl OGG1 inhibitor Electrophilic, moderate stability
AMG628 () Benzothiazole-acetamide Pyrimidin-4-yloxy, fluorophenyl-piperazine TRPV1 antagonist High ion channel selectivity
MK0974 () Piperidine carboxamide Imidazopyridine, difluorophenyl CGRP receptor antagonist Optimized bioavailability

Research Findings and Implications

  • Substituent Impact : Methoxy groups (e.g., in the target compound) generally improve metabolic stability over halogens (Cl, Br) but may reduce binding affinity for electrophilic targets .
  • Pyrimidinyloxy Role : This group enhances π-π stacking in receptor pockets, as seen in AMG628’s TRPV1 antagonism .
  • Piperidine Flexibility : The piperidine carboxamide scaffold allows diverse targeting, from DNA repair enzymes (Compound 16) to neuropeptide receptors (MK0974) .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Answer:
The synthesis of 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide involves multi-step reactions, typically including:

  • Coupling reactions between pyrimidine and piperidine intermediates under nucleophilic aromatic substitution conditions .
  • Amide bond formation via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the piperidine carboxylate and 4-methoxyphenethylamine .

Optimization strategies:

  • Use high-performance liquid chromatography (HPLC) to monitor reaction progress and isolate intermediates .
  • Employ microwave-assisted synthesis to reduce reaction time and improve yields for steps requiring elevated temperatures .
  • Apply computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions, such as solvent polarity and catalyst selection .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., piperidine ring conformation) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) for exact mass validation and fragmentation pattern analysis .
  • X-ray Crystallography:
    • Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding between pyrimidine and piperidine moieties) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.